4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole
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Overview
Description
4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C14H17BFN2O2. This compound is part of the benzimidazole family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of the boronate ester group (dioxaborolan) makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the fluoro and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Boronate ester formation: The final step involves the reaction of the benzimidazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert atmosphere conditions
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the boronate ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids.
Substitution: Electrophilic aromatic substitution can occur at the fluoro or methyl positions under suitable conditions
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing agents: Like hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl compounds: From Suzuki-Miyaura cross-coupling.
Boronic acids: From oxidation of the boronate ester group.
Scientific Research Applications
4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Organic Synthesis: Widely used in the synthesis of complex organic molecules due to its reactivity in cross-coupling reactions.
Material Science: Utilized in the development of organic electronic materials and polymers
Mechanism of Action
The mechanism of action of 4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole primarily involves its role as a reactant in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole .
- 4-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole .
Uniqueness
The uniqueness of 4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the fluoro group enhances its stability and reactivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFN2O2/c1-13(2)14(3,4)20-15(19-13)9-6-10(16)12-11(7-9)18(5)8-17-12/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAGLFBGXXMROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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